3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile
Overview
Description
Scientific Research Applications
Catalysis and Reaction Studies
- Montmorillonite Clay Catalysis: Research conducted by Wali et al. (1998) explored the catalytic conversion of methyl benzoate and NH3 into benzonitrile and amides using Montmorillonite K10 clay. This study provides insights into the pathways leading to product formation, including the formation of benzonitrile, and details the catalytic properties of the clay in these reactions (Wali, Unnikrishnan, Pillai, Kaushik, & Satish, 1998).
Medical Imaging
- Novel Radioligands for PET Imaging: Shimoda et al. (2016) synthesized 3-methyl-5-(5-(pyridin-2-yl)-2H-tetrazol-2-yl)benzonitrile for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 5 (mGluR5). This compound demonstrated high binding affinity and moderate lipophilicity, making it a potential candidate for PET imaging (Shimoda, Yamasaki, Fujinaga, Ogawa, Kurihara, Nengaki, Kumata, Yui, Hatori, Xie, Zhang, Kawamura, & Zhang, 2016).
Chemical Synthesis and Reactivity
- Regioselectivity in Cycloaddition Reactions: Gerber et al. (1977) studied the regioselectivity of cycloaddition reactions involving photochemically generated benzonitrile-isopropylides. The research analyzed the physical and chemical behavior of these compounds and their interactions with different substituents (Gerber, Heimgartner, Schmid, & Heinzelmann, 1977).
Pharmaceutical Research
- Development of mGlu5 Receptor Antagonists: Huang et al. (2004) conducted research on mGlu5 receptor antagonists, focusing on the development of a compound with the structure of 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine. This compound emerged from the study of the structure-activity relationship of 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile and demonstrated high potency and selectivity as an mGlu5 receptor antagonist (Huang, Poon, Chapman, Chung, Cramer, Reger, Roppe, Tehrani, Cosford, & Smith, 2004).
properties
IUPAC Name |
3-methyl-2-prop-2-enoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-3-7-13-11-9(2)5-4-6-10(11)8-12/h3-6H,1,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIDSKJWVCIKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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